N-Methyl Substitution Confers Differentiated Physicochemical Properties vs. Primary Amine Analog
The target compound exhibits a predicted LogP value of -0.65, whereas the unsubstituted primary amine analog 2-(1H-1,2,4-triazol-1-yl)ethanamine (C4H8N4, molecular weight 112.13 g/mol) possesses a lower predicted lipophilicity . This quantitative difference arises directly from the N-methyl substitution, which increases hydrophobic surface area and alters hydrogen-bond donor/acceptor capacity. Additionally, the predicted pKa of the secondary amine in the target compound is 8.63 ± 0.10, representing a measurable shift from the primary amine pKa of the non-methylated analog .
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | LogP = -0.65; Predicted pKa = 8.63 ± 0.10; Molecular weight = 126.16 g/mol |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-1-yl)ethanamine (CAS 51444-31-6): Molecular weight = 112.13 g/mol; LogP lower than -0.65 (exact predicted value not published in accessible sources) |
| Quantified Difference | Molecular weight increase of 14.03 g/mol (methyl group addition); pKa shift to 8.63; LogP difference not precisely quantified but directionally increased |
| Conditions | Predicted values derived from computational models (ChemAxon/ACD/Labs algorithms); experimental LogP and pKa determination not reported in public literature for this specific compound |
Why This Matters
The differentiated LogP and pKa directly impact compound partitioning in biphasic reaction systems, chromatographic retention behavior during purification, and salt selection options for formulation, making the N-methyl derivative the appropriate choice when increased lipophilicity or modulated amine reactivity is required.
